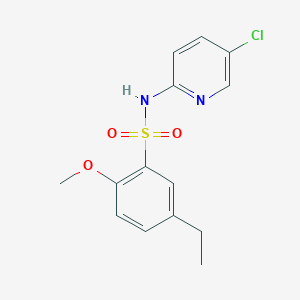![molecular formula C17H27NO3S B230842 Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]- is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism Of Action
The mechanism of action of Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]- is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also work by inhibiting the activity of proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]- has been shown to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]- in lab experiments is that it has been shown to be effective in animal models of various diseases, including acute and chronic pain and cancer. Another advantage is that it has antioxidant properties, which may be useful in studying oxidative stress. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for the use of Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]- in scientific research. One direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, future research could focus on understanding the mechanism of action of this compound and designing experiments to test its effects.
Synthesis Methods
The synthesis of Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]- involves the reaction of 4-ethoxy-3-(1-methylpropyl)benzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting compound is a white crystalline solid with a melting point of 148-150°C.
Scientific Research Applications
Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]- has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain. It has also been investigated for its potential as an anti-cancer agent, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo.
properties
Product Name |
Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]- |
|---|---|
Molecular Formula |
C17H27NO3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(3-butan-2-yl-4-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-4-14(3)16-13-15(9-10-17(16)21-5-2)22(19,20)18-11-7-6-8-12-18/h9-10,13-14H,4-8,11-12H2,1-3H3 |
InChI Key |
DKNILYKMWWEKTQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)




![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)




